Diisopropyl difluoromethylphosphonate
Description
Historical Perspective and Evolution of Research in Difluoromethylphosphonates
The investigation into difluoromethylphosphonates is a chapter in the broader story of organofluorine chemistry, a field that has expanded dramatically since its inception. The initial synthesis of fluoroalkanephosphonic compounds was reported in the mid-20th century. bioorganica.com.ua Early methods for creating the P-CF2 bond were often challenging, yielding products in low to moderate amounts.
A significant advancement came with the use of phosphoryldifluoromethylation agents. researchgate.net The development of more efficient and versatile synthetic routes has been a continuous effort. Key milestones in the synthesis of difluoromethylphosphonates are outlined in the table below, showcasing the progression from early methods to more sophisticated catalytic approaches.
| Year | Synthetic Development | Reagents | Typical Yields |
| 1959 | Reaction of dialkyl sodiophosphites with difluorochloromethane. bioorganica.com.ua | NaP(O)(OR)2, CHClF2 | Moderate |
| 1980s | Michaelis-Arbuzov reaction with halodifluoromethyl sources. | P(OR)3, BrCF2X | Variable |
| 1990s | Use of organometallic reagents for cross-coupling reactions. | (EtO)2P(O)CF2ZnBr, Aryl Iodides | Good |
| 2000s | Development of radical-based approaches. | NaH2PO2, Et3B/air, 1,1-difluoro-olefins | Good |
| 2010s | Emergence of photoredox and transition metal catalysis. researchgate.net | Various photocatalysts, metal catalysts | Often high |
Significance of Difluoromethylphosphonate within Organophosphorus Chemistry
Organophosphorus compounds are a cornerstone of modern chemistry, with applications ranging from catalysis to materials science. bioorganica.com.ua The introduction of a difluoromethyl group adjacent to the phosphorus atom imparts a unique set of properties that distinguish these molecules from their non-fluorinated counterparts.
The significance of the difluoromethylphosphonate moiety lies in its ability to act as a bioisostere of the phosphate (B84403) group, a fundamental component of many biological molecules. This mimicry, however, is not perfect and the differences in stereoelectronic properties are key to its utility. The CF2 group is a known mimic of an oxygen atom, and this substitution can influence the molecule's interaction with biological targets. nih.gov
Furthermore, the presence of fluorine atoms significantly alters the electronic environment of the phosphonate (B1237965) group. This modulation of pKa values can enhance the mimicry of natural phosphate monoesters under physiological conditions. nih.gov The increased lipophilicity and metabolic stability of difluoromethylphosphonate derivatives compared to their non-fluorinated analogs are also significant advantages in various applications.
Structural Features and Electronic Effects of the Difluoromethylphosphonate Moiety
Bioisosteric Relationships within Molecular Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is central to the design of new therapeutic agents and biochemical probes. The difluoromethylphosphonate group is considered a non-hydrolyzable bioisostere of a phosphate monoester. researchgate.net
This bioisosteric relationship is rooted in both steric and electronic similarities and differences. The table below provides a comparison of key structural and acidity parameters between the difluoromethylphosphonate moiety and a phosphate ester.
| Parameter | Difluoromethylphosphonate Moiety | Phosphate Ester Moiety |
| Bond Length (P-C/P-O) | ~1.85 Å (P-CF2) | ~1.62 Å (P-O) |
| Bond Angle (C-P-O) | Varies with substituents | Varies with substituents |
| pKa2 | ~5.4 for (HO)2P(O)CF2H nih.gov | ~7.2 for H3PO4 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZAGSFNNHJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)F)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381705 | |
| Record name | diisopropyl difluoromethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-80-1 | |
| Record name | diisopropyl difluoromethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diisopropyl Difluoromethylphosphonate and Analogs
Strategies for Carbon-Phosphorus Bond Formation
The creation of the C-P bond is a pivotal step in the synthesis of difluoromethylphosphonates. Modern organic synthesis has produced several powerful methods to achieve this transformation efficiently and with high functional group tolerance.
Transition metals, particularly palladium and copper, serve as powerful catalysts for forging C-P bonds, enabling the coupling of various organic fragments with phosphorus-containing reagents.
An efficient method for the phosphonyldifluoromethylation of alkenes utilizes a palladium catalyst with bromodifluoromethylphosphonate. rsc.org This reaction provides a direct route to a range of phosphonyldifluoromethylated alkenes, which are valuable in medicinal chemistry. rsc.org Mechanistic studies indicate that the reaction proceeds through the involvement of a phosphonyl difluoromethyl radical. rsc.org This approach is notable for its broad functional group compatibility and the gentle reaction conditions that are characteristic of many palladium-catalyzed transformations. researchgate.net The reaction allows for the late-stage introduction of the difluoromethylphosphonate group into complex molecules. researchgate.net
A related palladium-catalyzed reaction is the gem-difluoroallylation of organoboron compounds using 3-bromo-3,3-difluoropropene, which demonstrates high efficiency and regioselectivity. nih.gov This highlights the versatility of palladium catalysis in forming C-CF2 bonds with various coupling partners. nih.gov
Copper-mediated cross-coupling reactions have emerged as a convenient and effective strategy for synthesizing aryl(difluoromethyl)phosphonates. nih.gov One prominent approach involves the reaction of aryl iodides with trimethylsilyl(difluoromethyl)phosphonates. nih.govresearchgate.net This transformation is typically promoted by a stoichiometric or, in some cases, catalytic amount of copper(I) iodide (CuI) in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The choice of solvent is critical, with amide solvents such as N,N-dimethylformamide (DMF) proving effective for the formation of the desired phosphonate (B1237965) products. researchgate.net
Another significant copper-mediated method employs organozinc or organocadmium reagents. The cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, generated in situ from diethyl bromodifluoromethylphosphonate and zinc, has been reported. acs.org This reaction exhibits high efficiency and excellent functional group compatibility. acs.org While (difluoromethyl)cadmium reagents are highly reactive, the lower toxicity of (difluoromethyl)zinc reagents makes them more attractive for synthetic applications, despite their lower reactivity. cas.cn The first copper-catalyzed difluoromethylation of aryl iodides with (difluoromethyl)zinc reagents was accomplished without the need for additional ligands for the copper catalyst or activators for the zinc reagent. nih.govresearchgate.net
Table 1: Copper-Promoted Cross-Coupling of 4-Iodobenzonitrile with (Silyldifluoromethyl)phosphonate researchgate.net
| Entry | Copper Source | Fluoride Source | Solvent | Yield (%) |
| 1 | CuI | KF | Toluene | 0 |
| 2 | CuI | KF | DMSO | 43 |
| 3 | CuI | KF | NMP | 55 |
| 4 | CuI | KF | DMF | 76 |
| 5 | CuI | KF | THF | 74 |
Diazo compounds containing the difluoromethylphosphonate group are versatile intermediates for constructing various molecular architectures, including valuable heterocyclic systems.
Difluoromethylphosphonate-containing diazoalkanes are often unstable and are typically generated in situ for immediate use in subsequent reactions. figshare.comacs.org A common method for their in-situ generation is the diazotization of (β-amino-α,α-difluoroethyl)phosphonates using reagents like tert-butyl nitrite (t-BuONO). figshare.comacs.org These transiently generated diazoalkanes readily undergo [3+2] cycloaddition reactions with dipolarophiles such as vinyl sulfones, providing an efficient pathway to functionalized fluorinated pyrazoline derivatives in good yields. figshare.comacs.org
In contrast to the unstable variants, bench-stable fluorinated diazo reagents have also been developed. For instance, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which contains both a trifluoromethyl and a difluoromethylphosphonate moiety, can be synthesized and isolated as a stable liquid. nih.gov This stable carbene precursor has been successfully applied in copper(I)-catalyzed cyclopropanation reactions with various alkenes. nih.gov The development of continuous-flow synthesis methods for fluoroalkyl-substituted diazoalkanes further enhances the safety and efficiency of their preparation and subsequent use. sci-hub.se
The Aza-Wittig reaction, which is analogous to the conventional Wittig reaction, involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.orgnih.gov This reaction has been adapted for use with fluorinated phosphonates. A one-pot reaction has been developed involving (β-amino-α,α-difluoroethyl)phosphonates and trifluoromethylated ketones via Aza-Wittig reagents. researchgate.net In this process, the corresponding (β-diazo-α,α-difluoroethyl)phosphonate is generated in situ and reacts with triphenylphosphine (B44618) to form an iminophosphorane. researchgate.net This intermediate then reacts with a trifluoromethylated ketone to furnish azo-containing α-fluorovinylphosphonates in good to excellent yields and with high stereoselectivity. researchgate.net This methodology represents an efficient way to assemble complex fluorinated molecules from readily available starting materials. researchgate.net
Reactions Involving Diazo Compounds
[3+2] Cycloaddition Reactions (e.g., with vinyl sulfones, α,β-unsaturated esters)
The [3+2] cycloaddition reaction serves as a powerful tool for constructing five-membered heterocyclic rings. In the context of fluorinated phosphonates, this methodology has been effectively employed using in situ generated (β-diazo-α,α-difluoroethyl)phosphonates. These unstable diazoalkanes react with dipolarophiles like vinyl sulfones and α,β-unsaturated esters to yield highly functionalized pyrazoline derivatives containing the valuable difluoromethylene phosphonate moiety. researchgate.netacs.org
The process typically involves the diazotization of (β-amino-α,α-difluoroethyl)phosphonates using reagents such as tert-butyl nitrite (t-BuONO) to generate the reactive difluoro diazoalkane intermediate. acs.orgfigshare.com This intermediate then readily participates in [3+2] dipolar cycloaddition under mild conditions. This approach provides an efficient route to pyrazoline carboxylates and other functionalized fluorinated pyrazolines in good chemical yields. researchgate.netacs.org The reactivity and stability of the in situ generated diazoalkanes are critical factors that have been carefully investigated to optimize these transformations. acs.orgfigshare.com
The reaction with vinyl sulfones, for instance, proceeds efficiently, highlighting the utility of this method for creating complex fluorinated molecules. acs.org Similarly, the reaction with α,β-unsaturated esters delivers difluoromethylene phosphonate-containing pyrazoline carboxylates, which are valuable synthetic intermediates. researchgate.net This strategy effectively assembles readily available starting materials into more complex and valuable molecular architectures. researchgate.net
Nucleophilic Difluoromethylation Approaches
Nucleophilic difluoromethylation represents a key strategy for introducing the CF2H group or, in this context, the P(O)(OR)2CF2- moiety into organic molecules. These methods often rely on the generation of a phosphonodifluoromethyl carbanion, which can then react with a variety of electrophiles.
Diethyl difluoromethylphosphonate is a widely used reagent for the nucleophilic introduction of the difluoromethyl phosphonate group. nih.gov Deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA), generates a potent nucleophile. nih.gov This carbanion has been successfully reacted with a range of electrophiles, including carbonyl compounds, imines, esters, chlorides, unsaturated compounds, and triflates. nih.govacs.org This versatility makes diethyl difluoromethylphosphonate a cornerstone reagent in the synthesis of various difluoromethylphosphonate-containing molecules. The development of methods using this reagent has been a focus of growing interest due to the unique biological activities often observed in geminal difluoromethylated compounds. nih.gov
The formation of a P-CF2-C bond can be effectively achieved through the displacement of a primary triflate (trifluoromethanesulfonate) group. This method provides a convergent approach to synthesizing (α,α-difluoroalkyl)phosphonates. nih.govacs.org The reaction involves treating a primary alkyl triflate with a lithiated difluoromethylphosphonate, such as diethyl lithio(difluoromethyl)phosphonate. acs.org This nucleophilic substitution reaction is an efficient way to construct the carbon-carbon bond adjacent to the difluoromethylenephosphonate unit. The methodology complements other approaches and is a key strategy for creating these fluorinated analogs. nih.gov
The triflate group serves as an excellent leaving group, facilitating the nucleophilic attack by the phosphonate carbanion. This procedure has been shown to be effective for preparing a variety of difluoromethylphosphonates, expanding the library of available fluorinated compounds for biomedical and other applications. acs.orgacs.org
The addition of difluoromethylphosphonate carbanions to carbonyl compounds is a fundamental and efficient method for creating α-hydroxy-α,α-difluoromethylphosphonates. Diethyl difluoromethylphosphonate, when deprotonated by a strong base like LDA, readily adds to a variety of aldehydes and ketones. nih.gov This reaction, an application of the Pudovik or Abramov reaction, typically proceeds in good yields. nih.govnih.govwikipedia.org
The resulting α-hydroxy phosphonates are versatile intermediates. nih.govresearchgate.net For example, they can be used in a one-step procedure to prepare difluoromethyl alcohols. nih.gov The reaction is compatible with a range of carbonyl substrates, although with some highly basic-sensitive substrates like benzophenone, side reactions leading to phosphate (B84403) byproducts can occur. nih.gov The development of mild reaction conditions, sometimes using silylated phosphonates like (EtO)2P(O)CF2SiMe3 with a fluoride source as an initiator, allows for the presence of sensitive functionalities and is compatible with both enolizable and non-enolizable carbonyl compounds. researchgate.net
| Substrate (Aldehyde/Ketone) | Base | Product | Yield (%) |
| Benzaldehyde | LDA | Diethyl (1-hydroxy-1-phenyl-2,2-difluoroethyl)phosphonate | 95 |
| 4-Chlorobenzaldehyde | LDA | Diethyl (1-(4-chlorophenyl)-1-hydroxy-2,2-difluoroethyl)phosphonate | 92 |
| Cyclohexanone | LDA | Diethyl (1-hydroxy-1-(difluoromethyl)cyclohexyl)phosphonate | 85 |
| Acetophenone | LDA | Diethyl (1-hydroxy-1-phenyl-2,2-difluoroethyl)phosphonate | 88 |
| Benzophenone | LDA | Diethyl (1-hydroxy-1,1-diphenyl-2,2-difluoroethyl)phosphonate | 60 |
This table presents representative data on the nucleophilic addition of diethyl difluoromethylphosphonate to various carbonyl compounds. Data synthesized from procedural descriptions. nih.gov
The nucleophilic ring-opening of strained oxacycles, such as epoxides, with a phosphonodifluoromethyl carbanion provides a direct and straightforward route to ω-hydroxy-α,α-difluoromethylphosphonates. figshare.comnih.govresearchgate.net This strategy allows for the one-step synthesis of both primary and secondary hydroxy-functionalized difluoromethylphosphonates. nih.gov
The reaction is initiated by the attack of the nucleophilic difluoromethylphosphonate anion on one of the electrophilic carbon atoms of the epoxide ring. thieme-connect.denih.govkhanacademy.org This attack proceeds via an SN2 mechanism, leading to the opening of the three-membered ring and the formation of a new carbon-carbon bond, resulting in a product with both a hydroxyl group and a difluoromethylphosphonate moiety. khanacademy.org This method is valuable for accessing precursors for more complex molecules, such as glycerol monophosphate analogues and potential inhibitors of nucleoside phosphorylase. figshare.com The use of a non-HCFC-based source for the phosphonodifluoromethyl carbanion makes this an environmentally more considerate approach. nih.gov
Radical Difluoromethylation Strategies
Radical-based methods have emerged as a powerful alternative for the synthesis of difluoromethylated compounds, including difluoromethylphosphonates. These strategies often utilize visible-light photoredox catalysis to generate difluoromethyl or related radicals under mild conditions. mdpi.comnih.gov These radicals can then be engaged in various bond-forming reactions.
The phosphonodifluoromethyl radical, •CF2PO(OEt)2, can be generated from precursors like BrCF2PO(OEt)2 through a single-electron transfer (SET) process mediated by a photocatalyst, such as an iridium complex. mdpi.com Once formed, this radical can add to alkenes to construct new C-C bonds, a process known as phosphonodifluoromethylation. mdpi.com
Another common strategy involves the generation of the difluoromethyl radical (•CF2H) from reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine. mdpi.com This radical can then add to an olefin, creating a new radical adduct which is subsequently oxidized to a carbocation and trapped, or undergoes other downstream transformations. mdpi.com These photocatalytic methods are advantageous due to their operational simplicity, broad functional group tolerance, and applicability to late-stage functionalization of complex molecules. researchgate.netrsc.org The development of novel reagents and catalytic systems, including dual-active-centered covalent organic frameworks, continues to enhance the efficiency and scope of these radical difluoromethylation reactions. nih.govsioc.ac.cn
| Radical Precursor | Catalyst/Conditions | Substrate Type | Key Transformation |
| BrCF2PO(OEt)2 | Ir(III) photocatalyst / Blue LED | Alkenes | Radical addition to C=C bond |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | fac-[Ir(ppy)3] / Visible light | Alkenes | Addition of •CF2H radical |
| Trifluoroacetamides | o-phosphinophenolate photocatalyst / Visible light | Alkenes | Defluoroalkylation |
| Pyridinium complexes (from N-oxides and difluoroacetic anhydride) | Photocatalyst / Blue light | Heteroarenes | C-H difluoromethylation |
This table summarizes various radical difluoromethylation strategies, highlighting the precursor, typical catalytic conditions, substrate, and the core transformation involved. mdpi.comrsc.orgnih.gov
Stereoselective Synthesis of Difluoromethylphosphonate Derivatives
The introduction of stereocenters in difluoromethylphosphonate derivatives is a key challenge that has been addressed through various elegant synthetic strategies. These methods allow for the precise control of the three-dimensional arrangement of atoms, which is crucial for the biological activity and material properties of the target molecules.
Chiral Auxiliary-Controlled Approaches
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are typically removed. This strategy has been effectively applied to the synthesis of chiral difluoromethylphosphonates.
One notable approach involves the use of sulfinyl compounds as versatile chiral auxiliaries for the asymmetric preparation of fluorinated amines and amino acids. This has been extended to the synthesis of α,α-difluoro-β-amino phosphonates in enantiomerically pure form through the diastereoselective addition of α,α-difluorophosphonate anions to N-p-toluenesulfinyl imines.
A reagent-controlled highly stereoselective reaction has also been reported between (S)-difluoromethyl phenyl sulfoximine and imines. This method provides a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and a broad substrate scope, proceeding through a proposed non-chelating transition state. The reductive cleavage of the C-S bond in the resulting adducts furnishes the desired α-difluoromethyl amines.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers a more atom-economical approach to chirality by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been developed for the synthesis of difluoromethylphosphonate derivatives.
For instance, a method for the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes has been developed to access a variety of products bearing difluoromethylated tertiary or quaternary stereocenters. This reaction utilizes commercially available reagents and a simple chiral aryl iodide catalyst. The enantioselectivity is influenced by cation-π interactions between the catalyst and the substrate.
The synthesis of cyclopropanes containing a difluoromethylphosphonate group has been achieved through the CuI-catalyzed cyclopropanation of alkenes with diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate. This reaction proceeds under mild conditions to afford the desired products in good to very good yields.
Diastereoselective Additions to Chiral Substrates
The addition of nucleophiles to chiral substrates, such as those containing a stereocenter or a chiral auxiliary, can proceed with high diastereoselectivity. This approach has been utilized in the synthesis of complex molecules incorporating the difluoromethylphosphonate moiety.
A relevant example is the diastereoselective addition of vinylaluminum reagents to enantiopure sulfinimines (N-sulfinyl imines), which yields N-sulfinyl aza-Morita-Baylis-Hillman products. nih.gov These intermediates can then be hydrogenated to afford anti-α-substituted N-sulfinyl-β-amino esters with high diastereoselectivity. nih.gov While this example does not directly involve a difluoromethylphosphonate nucleophile, the principle of using enantiopure sulfinimines to control the stereochemistry of the addition is applicable to the synthesis of chiral difluoromethylphosphonate-containing compounds. The stereochemical outcome is often rationalized by either a chelation-controlled or a non-chelation-controlled mechanism, depending on the nature of the organometallic reagent and the reaction conditions. nih.gov
Control of Olefin Geometry in α-Fluorovinylphosphonate Synthesis
The stereochemical configuration of the double bond in α-fluorovinylphosphonates is a critical aspect of their synthesis, as the (E) and (Z) isomers can exhibit different reactivity and biological activity.
A Wadsworth-Emmons condensation of tetra-alkyl fluoromethylenebisphosphonates with aldehydes and ketones provides a general route to α-fluorovinylphosphonates. This reaction typically shows stereoselectivity that favors the formation of the less sterically hindered alkene product.
More specific control over the olefin geometry has been achieved through other methods. For example, the stereoselective synthesis of (E)-α-fluorovinylphosphonates can be accomplished from α,α-difluorophosphonates. This demonstrates that the careful selection of starting materials and reaction conditions can lead to high selectivity for a particular isomer.
Optimization of Reaction Conditions and Functional Group Tolerance
The efficiency and applicability of a synthetic method are greatly influenced by the optimization of reaction conditions and its tolerance to various functional groups.
In the synthesis of difluoromethylphosphonate-containing cyclopropanes via CuI-catalyzed reaction of a fluorinated diazo reagent with alkenes, a systematic optimization of reaction conditions was performed. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The choice of catalyst and solvent, as well as the reaction temperature and time, were all found to be critical for achieving high conversion and yield. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ | Toluene | 111 | 5 | n.r. | - |
| 2 | Rh₂(OAc)₄ | DCM | 40 | 3 | n.r. | - |
| 3 | CuI | DCM | 40 | 3 | n.r. | - |
| 4 | CuI | Toluene | 40 | 3 | n.r. | - |
| 5 | CuI | Toluene | 111 | 1.5 | 70 | - |
| 6 | CuI | Toluene | 111 | 3.5 | 100 | 74 |
| 7 | - | Toluene | 111 | 3.5 | n.r. | - |
Table 1. Optimization of reaction conditions for the synthesis of a difluoromethylphosphonate-containing cyclopropane. nih.govsemanticscholar.orgresearchgate.netresearchgate.net (n.r. = no reaction)
Furthermore, the tolerance of a reaction to various functional groups is a key consideration for its application in the synthesis of complex molecules. Methodologies with broad functional group tolerance are highly desirable as they can be applied in the later stages of a synthetic sequence without the need for extensive protecting group manipulations. For instance, cryogenic Csp³–F bond functionalization using organoaluminum compounds has demonstrated exceptional functional group compatibility, tolerating alkyl chlorides, bromides, iodides, aryl halides, ethers, esters, and amides, among others. nih.gov This highlights the potential for developing robust synthetic methods for difluoromethylphosphonates that are compatible with a wide range of functionalities.
Microwave-Assisted Synthesis of Haloalkylphosphonates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technology has found general relevance in the synthesis of various phosphonates, which can be extrapolated to the preparation of haloalkylphosphonates.
The use of microwave irradiation has been shown to significantly accelerate the McKenna synthesis of phosphonic acids from their dialkyl esters using bromotrimethylsilane. mdpi.comresearchgate.net This method offers a rapid and efficient means of dealkylation under mild conditions. mdpi.comresearchgate.net
Microwave-assisted techniques have also been successfully employed in the synthesis of sugar and nucleoside phosphonates, as well as α-aminophosphonates through the Kabachnik–Fields reaction and α-hydroxyphosphonates via the Pudovik reaction. nih.govmdpi.combohrium.commdpi.com These examples demonstrate the broad applicability of microwave heating in phosphonate chemistry. The benefits of microwave-assisted synthesis, such as reduced reaction times and improved yields, make it an attractive approach for the synthesis of haloalkylphosphonates, including diisopropyl difluoromethylphosphonate. mdpi.com
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Key Transformations
The reactivity of diisopropyl difluoromethylphosphonate is characterized by several distinct mechanistic pathways, which are dictated by the reagents and conditions employed. These transformations leverage the unique electronic properties conferred by the difluoromethyl group and the phosphoryl center.
Radical Intermediates and Propagation Pathways
Reactions involving this compound can proceed through radical mechanisms, particularly when initiated by radical precursors. A common strategy involves the generation of a difluoromethylphosphonate radical from a suitable precursor, such as diethyl (bromodifluoromethyl)phosphonate, through the use of an initiator like sodium dithionite (B78146) (Na₂S₂O₄). wits.ac.za This radical species can then undergo addition reactions with various substrates, including vinyl ethers. wits.ac.za
In copper-catalyzed reactions, the formation of alkyl radical intermediates is a key step. For instance, in the enantioconvergent difluoromethylation of alkyl halides, a copper(I) catalyst is believed to react with a difluoromethyl-zinc reagent to form a copper(I)-CF₂H complex. This complex can then interact with an alkyl halide, leading to the generation of an alkyl radical which enters the catalytic cycle. researchgate.net Radical clock experiments have supported the involvement of these transient alkyl radical intermediates in the reaction pathway. researchgate.net The propagation of these radical species allows for the formation of new carbon-carbon bonds, leading to difluoromethylated products. researchgate.netnih.govnih.gov
Carbenoid and Diazo-Derived Species in Transformations
Carbene and carbenoid intermediates derived from phosphonate-containing diazo compounds are pivotal in certain synthetic transformations, most notably cyclopropanation reactions. While direct use of diisopropyl (diazomethyl)phosphonate is less common, analogous reagents like dimethyl (diazomethyl)phosphonate and diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate serve as excellent models for this reactivity. nih.govwikipedia.org
In these reactions, a transition metal catalyst, typically copper(I) or rhodium(II), facilitates the decomposition of the diazo compound, leading to the extrusion of nitrogen gas and the formation of a metal-carbene (or carbenoid) intermediate. nih.gov This highly reactive species then undergoes a [2+1] cycloaddition with an olefin. For example, the CuI-catalyzed reaction of diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate with styrene (B11656) proceeds through the formation of a copper carbene complex, which then reacts with the alkene to yield the corresponding cyclopropane. nih.gov The mechanism is supported by DFT calculations, which show the formation of the copper carbene as a key intermediate in the catalytic cycle. nih.gov
An alternative, safer method for generating a difluoromethylcarbene equivalent involves the use of a difluoroethylsulfonium salt, which, in the presence of an iron catalyst, produces the carbene for subsequent cyclopropanation reactions. nih.govresearchgate.net
Table 1: Examples of Carbene Precursors in Phosphonate (B1237965) Synthesis
| Precursor | Catalyst | Transformation | Reference |
|---|---|---|---|
| Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | CuI | Cyclopropanation | nih.gov |
| Dimethyl (diazomethyl)phosphonate | Myoglobin-based biocatalyst | Cyclopropanation | wikipedia.org |
| Difluoroethylsulfonium triflate | Iron complex | Cyclopropanation | nih.govresearchgate.net |
Nucleophilic Attack and Electrophilic Activation Patterns
The phosphorus atom in this compound is electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution at the phosphoryl group can proceed through either a concerted, single transition state pathway or a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate. researchgate.net The specific pathway is influenced by the nature of the nucleophile and the leaving group. In the hydrolysis of the analogous compound diisopropyl fluorophosphate (B79755), a water molecule acts as the nucleophile, activated by a general base catalyst in an enzymatic active site, to displace the fluoride (B91410) ion. nih.gov
Conversely, the phosphoryl oxygen is a Lewis basic site that can be targeted for electrophilic activation. This strategy enhances the electrophilicity of the phosphorus center, making it more susceptible to attack by even weak nucleophiles. A modern approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate the P=O bond. und.edu This activation results in the formation of a highly reactive phosphonium (B103445) triflate intermediate. This intermediate readily reacts with a nucleophile, such as a fluoride ion, facilitating substitution at the phosphorus center. und.edu This dual reactivity allows for a wide range of transformations at the phosphorus center.
Elimination Reactions, including Hydrogen Fluoride Elimination
Elimination reactions are a potential pathway for fluorinated organophosphonates, although specific studies detailing hydrogen fluoride (HF) elimination from this compound are not extensively documented. However, mechanistic principles can be inferred from the behavior of related organophosphorus and organofluorine compounds.
Thermal degradation of organophosphorus esters, including phosphonates, often proceeds via the elimination of a phosphorus acid. nih.gov For compounds containing β-hydrogens on the alkyl chain, this can occur through a process analogous to the Cope elimination. In the context of the difluoromethyl group, β-fluorine elimination from an organometallic intermediate is a known mechanistic step in various transition-metal-catalyzed reactions. This process involves the transfer of a fluoride atom from the carbon adjacent to the metal center, forming a metal-fluoride bond and a new carbon-carbon double bond.
In the context of thermal decomposition, polymers containing difluoroamino groups have been shown to undergo a two-step HF loss at elevated temperatures. While not identical, this suggests that C-F bonds in proximity to activating groups can be cleaved to eliminate HF under thermal stress. The high stability of the P-C bond in phosphonates suggests that elimination would likely be initiated at the ester groups or through a more complex decomposition pathway at high temperatures.
Catalytic Cycles in Transition Metal-Mediated Reactions (e.g., Palladium, Copper)
Transition metals, particularly copper and palladium, are effective catalysts for forming new bonds at the difluoromethylphosphonate moiety.
Copper-Catalyzed Reactions: Copper-mediated cross-coupling is a reliable method for synthesizing aryl(difluoromethyl)phosphonates. A common mechanistic pathway involves the reaction of an organosilicon precursor, like Me₃Si-CF₂PO(OiPr)₂, with a fluoride source (e.g., CsF) to generate a difluoromethylphosphonate anion. This anion then forms a copper-phosphonate species, CuCF₂PO(OR)₂, which undergoes cross-coupling with an aryl halide. In some cases, the reaction can be made catalytic in copper by controlling the rate of generation of the phosphonate anion. More recent studies on related difluoromethylations propose a catalytic cycle involving alkyl radical intermediates. In this cycle, a Cu(I) catalyst engages the alkyl halide to produce an alkyl radical, which then reacts with a Cu(II)-CF₂H species. Reductive elimination from a subsequent Cu(III) intermediate yields the product and regenerates the Cu(I) catalyst. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the difluoromethylation of aryl and heteroaryl halides. The catalytic cycle generally follows the established mechanism for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (hetero)aryl halide to form a Pd(II) intermediate.
Transmetalation: A difluoromethylating agent, often generated in situ (e.g., from a zinc or silicon reagent), transfers the difluoromethyl group to the Pd(II) center, displacing the halide.
Reductive Elimination: The aryl and difluoromethyl groups on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst which re-enters the cycle.
The choice of ligands, such as bulky, electron-rich phosphines, is crucial for promoting the efficiency of these catalytic cycles.
Mitsunobu-type Reaction Mechanisms (involving diisopropyl azodicarboxylate)
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups with inversion of stereochemistry. While this compound is not a typical substrate in this reaction, the mechanism is relevant as it prominently features diisopropyl azodicarboxylate (DIAD) , a structurally related diisopropyl ester.
The mechanism is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618) (PPh₃), on DIAD. This forms a betaine (B1666868) intermediate, which then deprotonates the acidic component of the reaction (often a carboxylic acid or other pronucleophile) to create an ion pair. The alcohol substrate is then activated by this phosphonium species, forming an alkoxyphosphonium salt, which possesses an excellent leaving group. Finally, the conjugate base of the pronucleophile performs a backside S_N2 attack on the activated alcohol, displacing the triphenylphosphine oxide and resulting in the desired product with inverted stereochemistry. The reduced DIAD is converted to diisopropyl hydrazinedicarboxylate.
Kinetic Studies and Reaction Rate Analysis
While specific kinetic studies detailing the reaction rates of this compound are not extensively available in the reviewed literature, analysis of structurally similar organophosphorus compounds provides a framework for understanding its expected kinetic behavior. The hydrolysis of organophosphorus esters, a primary reaction pathway, is known to be influenced by factors such as pH and temperature. ijsr.net Generally, the hydrolysis rates are significantly faster under alkaline conditions due to catalysis by the hydroxide (B78521) ion. ijsr.net
Kinetic analyses of related compounds, such as diisopropyl fluorophosphate (DFP), have been performed extensively, particularly in the context of enzymatic hydrolysis. For instance, the enzyme diisopropyl fluorophosphatase (DFPase) from Loligo vulgaris demonstrates efficient catalysis of DFP hydrolysis, with kinetic measurements showing optimal activity at pH ≥ 8 and 35°C, where the catalytic rate constant (kcat) reaches a limiting value of 526 s⁻¹. nih.gov The pH-rate profile for this enzymatic reaction indicates that full catalytic activity is dependent on the deprotonation of an ionizable group with a pKa of 6.82. nih.gov
Furthermore, studies on the thermal decomposition of diisopropyl methylphosphonate (B1257008) (DIMP), a non-fluorinated analog, provide insight into high-temperature reaction kinetics. The unimolecular decomposition of DIMP to form isopropyl methylphosphonate and propene has been studied in shock tubes. The Arrhenius rate expression for this reaction in the temperature range of 762–1059 K was determined, providing quantitative data on its thermal stability and decomposition rate. researchgate.net
The following table presents kinetic data for the enzymatic hydrolysis of diisopropyl fluorophosphate (DFP) by wild-type and mutant phosphotriesterase (PTE), illustrating how changes in the active site can dramatically alter reaction rates.
| Enzyme | Substrate | Vmax (s⁻¹) | Km (M) | Reference |
|---|---|---|---|---|
| Wild-Type PTE | Diisopropylfluorophosphate | 1.0 | 2.0 x 10⁻⁴ | nih.gov |
| F132H Mutant PTE | Diisopropylfluorophosphate | 10 | 2.0 x 10⁻⁴ | nih.gov |
| F306H Mutant PTE | Diisopropylfluorophosphate | 220 | 1.3 x 10⁻³ | nih.gov |
| F132H/F306H Mutant PTE | Diisopropylfluorophosphate | 3100 | 1.5 x 10⁻³ | nih.gov |
This table demonstrates the significant enhancement in the rate of hydrolysis (Vmax) of the P-F bond in DFP through protein engineering, highlighting the susceptibility of the phosphorus center to catalytic influence. nih.gov
Influence of Steric and Electronic Factors on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a delicate balance of steric and electronic factors originating from its distinct structural components: the two bulky isopropyl ester groups and the electron-withdrawing difluoromethyl group.
Electronic Factors: The most significant electronic influence arises from the α,α-difluoromethyl (CHF₂) group attached directly to the phosphorus atom. Fluorine is highly electronegative, and the presence of two fluorine atoms exerts a powerful electron-withdrawing inductive effect. researchgate.net This effect increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack compared to its non-fluorinated alkylphosphonate counterparts. The P(O)CF₂H group is noted to be acidic, yet the electrophilicity of the phosphorus atom is also increased, creating a competitive environment for P-substitution versus deprotonation at the α-carbon. nih.gov In studies of related α,α-difluorophosphinates, researchers have observed that subtle electronic effects can lead to significant differences in reactivity and the outcome of reactions such as deprotonation and alkylation. nih.govnih.gov The CF₂ moiety is also recognized as a potential steric and electronic mimic of an oxygen atom, a property that can influence its interaction with biological targets. researchgate.netnih.gov
Steric Factors: Conversely, the two isopropyl groups attached to the phosphate (B84403) oxygens introduce significant steric hindrance around the phosphorus center. These bulky groups can physically obstruct the approach of nucleophiles, thereby decreasing the rate of reaction. This steric shielding effect is a well-documented phenomenon in organophosphorus chemistry. For example, the rate of enzymatic hydrolysis of p-nitrophenyl phosphate analogs by phosphotriesterase (PTE) is highly dependent on the size of the alkyl substituents. imrpress.com The enzyme hydrolyzes dimethyl p-nitrophenyl phosphate significantly faster than diisopropyl p-nitrophenyl phosphate, demonstrating the substantial kinetic impact of bulky ester groups. imrpress.com This suggests that reactions at the phosphorus center of this compound will be sterically hindered.
The following table compares the catalytic efficiency of phosphotriesterase on various p-nitrophenyl phosphate esters, illustrating the impact of increasing steric bulk of the alkyl groups on the rate of hydrolysis.
| Substrate | kcat (s⁻¹) | Reference |
|---|---|---|
| Dimethyl p-nitrophenyl phosphate | 18000 | imrpress.com |
| Diethyl p-nitrophenyl phosphate (Paraoxon) | 6000 | nih.gov |
| Diisopropyl p-nitrophenyl phosphate | 220 | imrpress.com |
This data clearly shows a decrease in the catalytic rate constant (kcat) as the size of the alkyl groups increases from methyl to isopropyl, quantifying the steric hindrance effect on reactivity at the phosphorus center. nih.govimrpress.com
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. nih.gov For a compound like Diisopropyl difluoromethylphosphonate, methods such as DFT or post-Hartree-Fock methods would be used to determine its ground-state structure and electronic properties. mdpi.com These calculations solve approximations of the Schrödinger equation to find the optimal molecular geometry and the distribution of electrons. nih.gov
A key part of electronic structure analysis involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction, while the LUMO is the region most likely to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. biorxiv.orgresearchgate.net
Furthermore, the electron density distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of chemical attack. biorxiv.org
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. nih.govpku.edu.cn By simulating the interaction of this compound with other reactants, it would be possible to map out the entire reaction mechanism, including the identification of transient intermediates and high-energy transition states.
For any proposed reaction pathway, quantum chemical methods can be used to calculate the potential energy surface. This allows for the determination of the reaction's energetic profile, which plots the energy of the system as it progresses from reactants to products. From this profile, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. pku.edu.cn This value is essential for predicting reaction rates and understanding the feasibility of a chemical transformation under different conditions.
Conformational Analysis and Stereochemical Predictions
Molecules with rotatable single bonds, such as the isopropyl groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically studying these different arrangements to identify the most stable (lowest energy) conformers. nih.gov This analysis is critical as the molecule's shape can significantly influence its physical properties and biological activity.
If the molecule contains stereocenters, computational methods can also be used to predict the relative stabilities of different stereoisomers (e.g., enantiomers or diastereomers) and to understand the stereochemical outcome of reactions.
Computational Studies on Intermolecular Interactions
The non-covalent interactions between molecules govern their macroscopic properties, such as boiling point, solubility, and how they arrange in a crystal lattice. Computational studies can quantify the various forces at play, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds. biorxiv.orgbiorxiv.org Using methods like DFT with dispersion corrections (e.g., DFT-D), researchers can model how two or more molecules of this compound would interact with each other or with solvent molecules. mdpi.com Understanding these interactions is crucial for materials science and for predicting how the compound might interact with biological targets like proteins. biorxiv.orgresearchgate.net
Chemical Applications in Advanced Molecular Science
Difluoromethylphosphonates as Phosphate (B84403) Bioisosteres in Chemical Design
Difluoromethylphosphonates, and by extension their ester derivatives like diisopropyl difluoromethylphosphonate, represent a sophisticated class of compounds in chemical biology and medicinal chemistry. Their value stems from their function as bioisosteres of natural phosphate groups. researchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The development of phosphate isosteres aims to address the inherent metabolic instability of the phosphate ester bond and the high negative charge, which can limit cell permeability. researchgate.net Difluoromethylphosphonates are recognized as particularly effective mimics because the introduction of the fluorine atoms modulates the molecule's electronic properties to more closely resemble those of a natural phosphate group. researchgate.netresearchgate.net
The defining feature of difluoromethylphosphonates is their ability to closely mimic the structure and electronic environment of natural phosphates. researchgate.net In a simple phosphonate (B1237965), the replacement of a phosphate ester oxygen atom with a methylene (B1212753) (CH₂) group creates a more stable C-P bond but alters the electronic properties. cambridgemedchemconsulting.com Specifically, the second acid dissociation constant (pKa₂) is significantly different from that of a natural phosphate, which can be critical for recognition and binding by enzymes. researchgate.netcambridgemedchemconsulting.com
The introduction of two fluorine atoms to the methylene carbon (creating a CF₂ group) largely corrects this electronic discrepancy. Due to the strong electron-withdrawing nature of fluorine, the pKa₂ of a difluoromethylphosphonic acid is lowered, bringing it much closer to the pKa₂ of phosphoric acid. researchgate.netnsf.gov This makes the difluoromethylphosphonate group a better mimic in terms of its charge state at physiological pH. researchgate.netresearchgate.net Consequently, they are often referred to as "isopolar" mimics of biological phosphates. nsf.gov This enhanced mimicry allows them to interact more effectively with the active sites of enzymes that target phosphorylated substrates. researchgate.net
Table 1: Comparison of Acidity (pKa₂) for Phosphate and Bioisosteres
| Compound Type | Structure | Approximate pKa₂ | Key Feature |
| Phosphate | R-O-PO(OH)₂ | ~6.4 | Natural substrate, hydrolyzable |
| Phosphonate | R-CH₂-PO(OH)₂ | ~7.6 | Stable C-P bond, higher pKa |
| Difluoromethylphosphonate | R-CF₂-PO(OH)₂ | Closer to phosphate pKa | Stable C-P bond, electronically similar to phosphate |
Note: pKa values are approximate and can vary based on the full molecular structure.
A primary application of difluoromethylphosphonates is the design of non-hydrolyzable analogs of biologically important phosphate esters. bioorganica.com.ua Natural phosphates and phosphonate esters contain a P-O-C bond that is susceptible to cleavage by a vast family of enzymes, primarily phosphatases. nsf.gov This metabolic instability complicates the study of biological systems, as potential chemical probes or inhibitors are rapidly degraded.
By replacing the phosphate ester oxygen with a difluoromethylene (CF₂) group, the labile P-O-C bond is replaced by a robust P-C bond. nsf.gov This bond is resistant to enzymatic hydrolysis. nsf.gov This stability makes difluoromethylphosphonate-containing molecules invaluable tools for biochemical research. researchgate.netbioorganica.com.ua They can be designed as mimics of enzyme substrates, transition states, or products to study enzyme mechanisms without the complication of the molecule being turned over. researchgate.netnih.gov These stable analogs can bind to an enzyme's active site, allowing researchers to investigate binding interactions, enzyme kinetics, and structure-activity relationships, effectively providing a "snapshot" of the enzyme-substrate complex. bioorganica.com.uanih.gov
Utility as Molecular Probes and Tools in Chemical Biology Research
The combination of steric and electronic mimicry with hydrolytic stability makes difluoromethylphosphonates powerful molecular probes for exploring complex biological processes.
Protein phosphorylation is a fundamental mechanism for regulating cellular activity, where kinases add phosphate groups to specific amino acids (like serine, threonine, and tyrosine) and phosphatases remove them. cambridgemedchemconsulting.com Studying these processes is central to understanding cell biology. Difluoromethylphosphonates have been successfully incorporated into amino acid structures to create non-hydrolyzable mimics of phosphoserine, phosphothreonine, and phosphotyrosine. nsf.gov
These "teflon-phosphates" can be site-specifically incorporated into peptides and proteins. nsf.gov The resulting modified peptides serve as powerful tools to probe the function of protein kinases and phosphatases. cambridgemedchemconsulting.comnsf.gov For example, a peptide containing a difluoromethylphosphonate mimic of phosphotyrosine can be used to study a specific phosphatase. Since the mimic cannot be dephosphorylated, it acts as a stable inhibitor, allowing for detailed mechanistic and structural studies of the enzyme. nsf.gov This approach is crucial for elucidating the roles of specific phosphorylation events in protein-protein interactions and enzyme regulation. rsc.orgmdpi.com
Signal transduction is the process by which a chemical or physical signal is transmitted through a cell, often via a series of molecular events such as phosphorylation cascades. youtube.com These pathways control a vast array of cellular functions, and their dysregulation is linked to many diseases. researchgate.netnih.gov Investigating these pathways requires tools that can precisely interrogate specific steps.
Non-hydrolyzable phosphate mimics derived from difluoromethylphosphonates are exceptionally well-suited for this purpose. cambridgemedchemconsulting.comnsf.gov By creating stable analogs of key signaling molecules, such as phosphorylated proteins or lipids, researchers can dissect complex signaling networks. nsf.govnih.gov These probes can be used to activate or inhibit a pathway at a specific point and observe the downstream consequences, without the signal being prematurely terminated by endogenous phosphatases. cambridgemedchemconsulting.com This allows for the mapping of signaling connections and the identification of new components within a pathway, providing critical insights into cellular regulation in both healthy and diseased states. nih.gov
Reagent Applications and Building Blocks in Organic Synthesis
Beyond its role as a phosphate mimic, this compound and its analogs are valuable reagents in synthetic organic chemistry. nih.govconstructor.university They serve as versatile building blocks for the construction of more complex fluorinated molecules. orgsyn.org
One key application involves the deprotonation of the α-carbon with a strong base to generate a nucleophile. nih.gov This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the difluoromethylphosphonate moiety into a new molecule. nih.gov This provides a direct route to α-hydroxy- or α-amino-difluoromethylphosphonates, which are important precursors for bioactive compounds.
Furthermore, under certain conditions, these phosphonates can serve as synthons for the difluoromethyl anion ([CF₂H]⁻) or the difluoromethylene dianion ([CF₂]²⁻). nih.gov This utility allows for the straightforward synthesis of geminal difluoromethylated compounds, which are valued targets in rational drug design due to the unique biological activities conferred by the difluoro group. nih.gov The versatility of this compound as both a phosphate mimic and a synthetic building block underscores its importance in advanced molecular science. orgsyn.org
Table 2: Summary of Chemical Applications
| Section | Application Area | Key Function of Difluoromethylphosphonate | Example Use Case |
| 5.1 | Bioisosteric Design | Acts as a stable, electronic mimic of a natural phosphate group. researchgate.netresearchgate.net | Designing enzyme inhibitors that are not degraded by phosphatases. bioorganica.com.uanih.gov |
| 5.2 | Chemical Biology Probes | Serves as a non-hydrolyzable analog of phosphorylated molecules. cambridgemedchemconsulting.comnsf.gov | Creating modified peptides to study kinase/phosphatase signal transduction. nsf.gov |
| 5.3 | Organic Synthesis | Acts as a building block and a source of nucleophilic difluoromethyl groups. nih.gov | Reacting with an aldehyde to synthesize an α-hydroxy difluoromethylphosphonate. nih.gov |
Versatile Synthons for Fluorinated Organic Scaffolds
Beyond its role as a direct difluoromethylating agent, this compound serves as a versatile synthon for the construction of more complex fluorinated organic scaffolds. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the difluoromethylphosphonate moiety acts as a robust building block that can be incorporated into larger molecular frameworks, which can then be further elaborated.
The phosphonate group itself is a key feature, as it is a well-established bioisostere for the phosphate group. constructor.university This mimicry is particularly important in the design of enzyme inhibitors, where the target enzyme interacts with phosphate-containing substrates. Replacing a phosphate with a difluoromethylphosphonate can lead to analogues with enhanced metabolic stability due to the resistance of the P-C bond to enzymatic cleavage compared to the P-O bond of a phosphate ester. constructor.university The presence of the two fluorine atoms also modulates the electronic properties of the phosphonate, bringing its second dissociation constant (pKa2) closer to that of a natural phosphate. constructor.university
The synthetic utility of difluoromethylphosphonates as building blocks is evident in the synthesis of various fluorinated heterocyclic compounds. constructor.universityscispace.comchadsprep.com Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. The introduction of a difluoromethylphosphonate group can impart desirable properties to these molecules. For instance, the synthesis of polyhydroxylated pyrrolidines (azasugars) bearing a (difluoromethylene)phosphonate group at the pseudoanomeric position has been achieved through the nucleophilic opening of furanosylamines with diethyl (lithiodifluoromethyl)phosphonate, followed by cyclization. rsc.org This strategy allows for the creation of novel fluorinated aza-sugar analogues with potential applications as glycosidase or glycosyltransferase inhibitors.
The reactivity of the α-carbon of the difluoromethylphosphonate can be harnessed to form new carbon-carbon bonds, enabling the construction of a wide array of fluorinated structures. While specific examples detailing the extensive use of the diisopropyl ester are less common in the literature compared to the diethyl ester, the fundamental reactivity patterns are expected to be similar. The choice of the diisopropyl ester may be strategic in cases where different solubility or steric hindrance is required to achieve a desired synthetic outcome.
The following table outlines the types of fluorinated scaffolds that can be accessed using difluoromethylphosphonate synthons, illustrating the broad potential of this compound in this area.
| Synthon Application | Target Scaffold | Key Reaction Type | Potential Biological Relevance |
| Phosphate Mimicry | Enzyme Inhibitors | Bioisosteric replacement | Enhanced metabolic stability |
| Heterocycle Functionalization | Fluorinated Azasugars | Nucleophilic addition & cyclization | Glycosidase/Glycosyltransferase inhibition |
| Carbon-Carbon Bond Formation | Complex Fluorinated Molecules | Reactions of α-lithiated species | Broad applications in drug discovery |
Future Research Directions and Unsolved Questions in Difluoromethylphosphonate Chemistry
Development of Novel and More Efficient Catalytic Systems
The development of new and more efficient catalytic systems is a cornerstone of advancing difluoromethylphosphonate chemistry. Current research is actively exploring innovative catalytic methods to overcome the limitations of traditional stoichiometric approaches. rsc.org
One promising avenue is the use of photocatalysis . Visible-light-mediated reactions, for instance, offer an environmentally benign and efficient route for constructing difluoro-containing compounds at room temperature. mdpi.com Researchers have successfully employed photocatalysts like Ir(ppy)₃ and organic dyes such as rose bengal for direct C-H difluoromethylation of heterocycles, obviating the need for pre-functionalized substrates and metal additives. mdpi.comnih.gov The future in this area lies in discovering new photocatalysts that can operate under even milder conditions, with broader substrate compatibility and higher quantum yields. For example, the development of catalytic systems that can utilize abundant, low-energy light sources would be a significant step towards more sustainable chemical manufacturing.
Another area of focus is the design of novel metal-based catalysts . While catalysts based on copper, rhodium, and silver have been employed in various difluoromethylation and related fluorination reactions, there is a continuous search for more robust, cheaper, and less toxic alternatives. constructor.universityresearchgate.net For instance, the use of earth-abundant metals as catalysts is a key goal. Furthermore, the development of dual-catalyst systems, such as the combination of photocatalysis with transition-metal catalysis, has emerged as a powerful strategy for C(sp³)–H functionalization and could be further exploited for the synthesis of complex difluoromethylphosphonates. nih.gov The discovery of a catalytic system that could directly and efficiently convert simple precursors into diisopropyl difluoromethylphosphonate under mild conditions remains a significant, unsolved challenge.
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
| Photocatalyst | Ir(ppy)₃, Rose Bengal | C-H Difluoromethylation | Mild conditions, Green oxidant (O₂), No pre-functionalization needed mdpi.comnih.gov |
| Metal Catalyst | Dirhodium complexes | Difluoroalkylation | In situ generation of reactive species, High enantioselectivity nih.gov |
| Dual Catalysis | Photocatalyst + Nickel Catalyst | C(sp³)–H Functionalization | Access to complex chiral molecules from simple feedstocks nih.gov |
| Organocatalyst | Chiral Phosphoric Acid (CPA) | Asymmetric Mannich Reaction | High enantiocontrol, Metal-free nih.gov |
Expanding Substrate Scope and Enhanced Functional Group Tolerance
A major goal in synthetic chemistry is to develop reactions that are tolerant of a wide range of functional groups and can be applied to a diverse array of substrates. This is particularly important for the late-stage functionalization of complex molecules, such as pharmaceuticals. nih.gov
Future research will focus on expanding the scope of difluoromethylphosphonation reactions to include previously challenging substrates. For example, while methods for the difluoromethylation of heteroaromatics and some bioactive molecules have been developed, there is a need for methodologies that can be applied to a broader range of electron-rich and electron-deficient aromatic and aliphatic systems. nih.gov The ability to selectively introduce a difluoromethylphosphonate group into a complex molecule without the need for protecting groups is a significant, yet often elusive, goal.
Researchers are investigating various strategies to enhance functional group tolerance. This includes the design of highly selective catalysts that can differentiate between various reactive sites in a molecule. Additionally, the development of reactions that proceed under neutral and mild conditions, such as those mediated by visible light, is crucial for accommodating sensitive functional groups. mdpi.com The ultimate aim is to create a toolbox of difluoromethylphosphonation methods that can be reliably applied to any given substrate, regardless of its complexity.
| Research Area | Objective | Key Challenges |
| Substrate Scope | Apply difluoromethylphosphonation to a wider range of aromatic and aliphatic compounds. | Reactivity of electron-rich vs. electron-deficient substrates; Steric hindrance. |
| Functional Group Tolerance | Develop reactions compatible with sensitive functional groups (e.g., alcohols, amines, aldehydes). | Catalyst poisoning; Undesired side reactions. |
| Late-Stage Functionalization | Introduce the difluoromethylphosphonate group into complex molecules like drugs and natural products. | Site-selectivity; Maintaining biological activity. nih.gov |
Advancements in Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of difluoromethylphosphonates is of paramount importance, particularly for pharmaceutical applications.
Significant progress has been made in the catalytic asymmetric synthesis of related fluorinated compounds. For instance, relay catalysis strategies involving dirhodium complexes and chiral organocatalysts, such as quinine-derived urea (B33335) and chiral phosphoric acids (CPA), have been used to achieve excellent enantioselectivity in difluoroalkylation reactions. nih.gov These methods often rely on the in situ generation of a reactive difluoroenol species. nih.gov Future work will likely focus on adapting and refining these strategies for the direct enantioselective synthesis of chiral difluoromethylphosphonates.
The development of new chiral catalysts is a key research direction. This includes the design of novel chiral ligands for metal-based catalysts and the discovery of new classes of organocatalysts. The goal is to achieve high levels of stereocontrol (both diastereoselectivity and enantioselectivity) for a broad range of substrates. A particularly challenging, unsolved problem is the development of a general and practical method for the catalytic, enantioselective synthesis of P-chiral difluoromethylphosphonates, where the phosphorus atom itself is a stereocenter.
| Catalytic System | Chiral Component | Achieved Stereoselectivity |
| Relay Catalysis | Quinine-derived urea | High enantioselectivity in aldol (B89426) reactions nih.gov |
| Relay Catalysis | Chiral Phosphoric Acid (CPA) | Excellent enantiocontrol in Mannich reactions nih.gov |
| Organocatalysis | Bifunctional squaramide | High enantioselectivity (up to 96% ee) and diastereoselectivity (>20:1 dr) in the synthesis of fluorinated dihydrofurans rsc.org |
Exploration of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in difluoromethylphosphonate chemistry will undoubtedly prioritize the development of more sustainable and environmentally friendly methodologies.
One of the most promising areas is the utilization of fluoroform (CHF₃) as a difluoromethylating agent. rsc.org Fluoroform is an inexpensive and abundant industrial byproduct, making it an ideal, atom-economical reagent. However, its low reactivity has limited its application. The development of continuous flow protocols has shown promise in overcoming this limitation, enabling the direct Cα-difluoromethylation of protected α-amino acids. rsc.org Future research will focus on developing new catalytic systems that can activate fluoroform under even milder conditions and for a broader range of substrates.
Another key aspect of sustainable synthesis is the use of renewable energy sources and green solvents . Visible-light photocatalysis, which can harness solar energy, is a prime example of this approach. mdpi.com The replacement of hazardous organic solvents with water or other environmentally benign alternatives is also a major goal. For example, silver-catalyzed reactions for the synthesis of β-fluorovinylphosphonates have been successfully carried out in a mixture of DCE and water. researchgate.net
The development of catalyst- and solvent-free reactions represents the ultimate goal in sustainable synthesis. constructor.university While challenging, the 1,3-dipolar cycloaddition of certain diazo compounds with alkynes and alkenes has been achieved under such conditions, providing an efficient route to fluorinated pyrazoles and pyrazolines. constructor.university Expanding this concept to the synthesis of difluoromethylphosphonates is a significant future challenge.
Deeper Mechanistic Understanding Through Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Future research will increasingly rely on advanced analytical techniques to gain deeper insights into the intricate pathways of difluoromethylphosphonation reactions.
In situ spectroscopy techniques, such as NMR and IR spectroscopy, will be invaluable for observing reactive intermediates and monitoring reaction progress in real-time. This can help to identify key catalytic species and understand how they interact with substrates. The use of supercomputing power and theoretical modeling will also play a crucial role in elucidating reaction mechanisms and predicting the outcomes of new reactions. youtube.com
Kinetic studies can provide quantitative data on reaction rates and the influence of various parameters, helping to build a comprehensive picture of the reaction mechanism. For example, detailed kinetic analysis of the hydrolysis of diisopropyl fluorophosphate (B79755) by the enzyme DFPase has provided insights into the catalytic mechanism, identifying a key histidine residue that acts as a general base catalyst. nih.gov Similar detailed mechanistic studies are needed for the synthetic reactions that produce difluoromethylphosphonates.
By combining experimental and computational approaches, researchers can develop a more complete understanding of the factors that control reactivity and selectivity in difluoromethylphosphonate synthesis. This knowledge will be essential for overcoming the current challenges and paving the way for the next generation of synthetic methods in this important area of chemistry.
Q & A
Q. What are the optimal synthetic routes for diisopropyl difluoromethylphosphonate, and how can purity be validated?
The synthesis of this compound involves fluorination of dialkyl phosphonates using selective fluorinating agents. A common approach is the reaction of diisopropyl phosphite with difluoromethylating reagents under anhydrous conditions. Purity validation requires a combination of gas chromatography-mass spectrometry (GC-MS) and ³¹P NMR spectroscopy to confirm the absence of unreacted precursors or byproducts like hydrolyzed phosphates. For example, residual diisopropyl phosphate can be quantified via ion chromatography .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- ³¹P NMR : To identify the phosphorus environment and confirm substitution patterns (δ ~5–10 ppm for fluorinated phosphonates).
- ¹⁹F NMR : To verify the presence of difluoromethyl groups (δ ~-100 to -150 ppm, depending on electronic effects).
- FT-IR : Peaks at 1150–1250 cm⁻¹ (P=O stretching) and 900–1000 cm⁻¹ (P-F vibrations) are diagnostic.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. How should researchers safely handle and stabilize this compound in laboratory settings?
Due to its hydrolytic sensitivity, storage under inert gas (argon/nitrogen) in moisture-free environments is critical. Handling requires gloveboxes or Schlenk lines to prevent hydrolysis. Safety protocols include using chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation of volatile degradation products like HF. Emergency neutralization can be achieved with calcium carbonate slurries .
Advanced Research Questions
Q. How do computational models (e.g., GAFF, CHARMM36) predict the physical properties of fluorinated phosphonates, and how do they compare with experimental data?
Molecular dynamics simulations using GAFF and CHARMM36 force fields can predict density, compressibility, and diffusion coefficients. However, deviations from experimental data (e.g., overestimated density by ~3–5% at 303 K) highlight the need for parameter optimization, particularly for fluorine’s electronegativity and van der Waals radii. Hybrid methods combining quantum mechanics (QM) for fluorine interactions and molecular mechanics (MM) for bulk properties improve accuracy .
Q. What role does the difluoromethyl group play in modulating molecular interactions, and how can this be experimentally probed?
The difluoromethyl group alters electronic and steric properties:
- Electron-withdrawing effects reduce basicity of adjacent functional groups, enhancing metabolic stability.
- Hydrogen-bond acceptor capacity can be studied via X-ray crystallography or isothermal titration calorimetry (ITC) to map interactions with proteins.
Comparative studies with non-fluorinated analogs (e.g., diisopropyl methylphosphonate) reveal fluorine-specific conformational effects .
Q. How can thermal decomposition pathways of this compound be analyzed using pyrolysis studies?
High-temperature pyrolysis (800–1200 K) coupled with time-of-flight mass spectrometry (TOF-MS) identifies decomposition products like HF, phosphorus oxides, and isopropyl radicals. Kinetic modeling (e.g., Arrhenius plots ) quantifies activation energies for bond cleavage. Contradictions between experimental and simulated pathways (e.g., unexpected C-F bond retention) suggest the need for multi-step reaction mechanisms .
Q. What strategies resolve discrepancies between computational predictions and experimental data for fluorinated organophosphates?
Discrepancies often arise from inadequate force-field parameterization for fluorine. A workflow includes:
- Benchmarking : Compare multiple force fields (OPLS-AA/CM1A vs. CHARMM36) against experimental density/compressibility data.
- Ab initio refinement : Use DFT (e.g., B3LYP/6-311+G*) to recalibrate partial charges and torsion angles.
- Sensitivity analysis : Identify parameters (e.g., P-F bond length) most affecting property predictions .
Q. How can in vitro toxicity assays be designed to assess the neurotoxic potential of this compound?
- Acetylcholinesterase (AChE) inhibition assays : Monitor enzyme activity via Ellman’s method (absorbance at 412 nm) with IC₅₀ determination.
- Cell viability studies : Use SH-SY5Y neuronal cells with MTT assays to quantify cytotoxicity.
- Comparative toxicokinetics : Contrast results with structurally related compounds (e.g., diisopropyl fluorophosphate) to isolate fluorine-specific effects .
Methodological Notes
- Avoid abbreviations : Use full chemical names (e.g., "this compound" instead of "DDFP").
- Data contradictions : Cross-validate computational results with multiple experimental replicates, especially for fluorine-containing systems .
- Safety protocols : Prioritize inert-atmosphere techniques to mitigate hydrolysis risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
